molecular formula C12H10N6O2 B13116129 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide CAS No. 88373-90-4

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B13116129
CAS No.: 88373-90-4
M. Wt: 270.25 g/mol
InChI Key: LLTLRFTVPCHVOJ-UHFFFAOYSA-N
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Description

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide is a high-purity chemical compound designed for research applications. It is built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a versatile structure noted for its role in medicinal chemistry . The TP core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug discovery, particularly for targeting ATP-binding sites in enzymes such as kinases . This characteristic makes TP-based compounds valuable tools for investigating signal transduction pathways involved in cell proliferation. Furthermore, the metal-chelating properties inherent to the TP scaffold, facilitated by multiple nitrogen atoms (N1, N3, N4), can be exploited in the development of anti-cancer and anti-parasitic agents . The specific substitution pattern of this acetamide derivative is optimized for interaction with biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

88373-90-4

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C12H10N6O2/c19-10(17-9-3-1-2-4-13-9)5-8-6-11(20)18-12(16-8)14-7-15-18/h1-4,6-7H,5H2,(H,13,17,19)(H,14,15,16)

InChI Key

LLTLRFTVPCHVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=CC(=O)N3C(=N2)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazolopyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could yield various amine derivatives.

Scientific Research Applications

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the heterodimerization of the PA-PB1 subunits of the influenza virus RNA polymerase . This inhibition prevents the replication of the viral RNA, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence : The pyridin-2-yl acetamide group in the target compound distinguishes it from herbicidal analogs like flumetsulam, which contain sulfonamide substituents . This difference likely shifts activity from plant enzyme inhibition (ALS) to mammalian targets.
  • Anti-Tubercular Derivatives : Compounds 60 and 62 () share the pyridin-2-yl-triazolopyrimidine core but replace the acetamide with bulkier amines, resulting in anti-tubercular activity. The target compound’s acetamide group may reduce steric hindrance, favoring different target interactions .
  • Physicochemical Properties : The pyridin-2-yl acetamide moiety in the target compound likely enhances water solubility compared to lipophilic derivatives like 62 (melting point >200°C), which contains a methoxyphenyl-pyrrolidine group .

Pharmacokinetic Considerations

  • ADMET Properties: highlights that triazolopyrimidines with balanced lipophilicity (e.g., methylphenoxy groups) meet drug-likeness criteria. The target compound’s pyridin-2-yl acetamide group may improve absorption and reduce toxicity compared to chlorinated or sulfonamide analogs .

Biological Activity

The compound 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C13H12N4O
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 88373-94-8
  • SMILES Notation : CC(=O)N1C(=O)N(C(=N1)C2=CC=CC=N2)C

This compound features a triazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and lung (PC-3) cancer cell lines.

CompoundCell LineIC50 (μM)
2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamideMCF-719.4 ± 0.22
2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-3-yl)acetamideHCT-11657.01 ± 0.30
Doxorubicin (Control)MCF-740.0 ± 3.9

These results suggest that the compound acts through mechanisms other than inhibition of dihydrofolate reductase (DHFR), which is commonly targeted in cancer therapies .

The mechanism underlying the anticancer activity appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes necessary for cancer cell growth.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation.

Other Biological Activities

Apart from its anticancer properties, the compound has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various bacterial strains.

Study 1: Antiproliferative Effects

In a comparative study evaluating the antiproliferative effects of several triazolo-pyrimidine derivatives, it was found that the presence of lipophilic groups significantly enhanced activity against MCF-7 cells compared to more hydrophilic compounds . The study utilized an MTT assay to determine IC50 values across different concentrations.

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively to key targets such as EGFR and PI3K, which are crucial in cancer progression . These studies provide insights into how structural modifications could enhance bioactivity and selectivity.

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